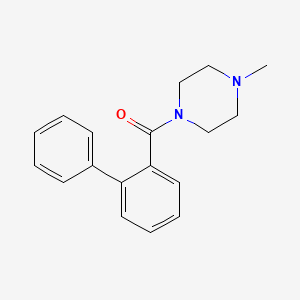
1-(2-biphenylylcarbonyl)-4-methylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-biphenylylcarbonyl)-4-methylpiperazine, also known as BAM, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BAM is a piperazine derivative that has been found to have various biochemical and physiological effects, making it a useful tool for studying different biological processes.
作用机制
The mechanism of action of 1-(2-biphenylylcarbonyl)-4-methylpiperazine is not fully understood, but it is believed to interact with specific neurotransmitter receptors in the brain, such as the serotonin 5-HT1A receptor. 1-(2-biphenylylcarbonyl)-4-methylpiperazine has also been found to have an affinity for sigma-1 receptors, which are involved in various cellular processes, including calcium signaling and protein synthesis.
Biochemical and Physiological Effects:
1-(2-biphenylylcarbonyl)-4-methylpiperazine has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. 1-(2-biphenylylcarbonyl)-4-methylpiperazine has also been shown to have anti-inflammatory properties and has been found to reduce oxidative stress in certain cell types.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-biphenylylcarbonyl)-4-methylpiperazine in lab experiments is its ability to selectively target specific biological systems. 1-(2-biphenylylcarbonyl)-4-methylpiperazine has also been found to have low toxicity, making it a safe option for use in various experiments. However, one of the limitations of using 1-(2-biphenylylcarbonyl)-4-methylpiperazine is its relatively low solubility, which can make it challenging to work with in certain experimental settings.
未来方向
There are several future directions for the use of 1-(2-biphenylylcarbonyl)-4-methylpiperazine in scientific research. One potential application is in the field of drug discovery, where 1-(2-biphenylylcarbonyl)-4-methylpiperazine could be used as a starting point in the development of new therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-biphenylylcarbonyl)-4-methylpiperazine and its potential applications in different biological systems. Finally, the development of new synthetic methods for 1-(2-biphenylylcarbonyl)-4-methylpiperazine could lead to the production of more potent and selective derivatives with improved properties for use in different research settings.
In conclusion, 1-(2-biphenylylcarbonyl)-4-methylpiperazine, or 1-(2-biphenylylcarbonyl)-4-methylpiperazine, is a chemical compound that has shown potential in various scientific research applications. Its ability to interact with different biological systems and its low toxicity make it a useful tool for studying different biological processes. Further studies are needed to fully understand the mechanism of action of 1-(2-biphenylylcarbonyl)-4-methylpiperazine and its potential applications in different research settings.
合成方法
The synthesis of 1-(2-biphenylylcarbonyl)-4-methylpiperazine involves a series of chemical reactions that start with the condensation of 2-biphenylcarboxylic acid and 1-methylpiperazine. The resulting intermediate is then subjected to further reactions to produce the final product, 1-(2-biphenylylcarbonyl)-4-methylpiperazine. The synthesis of 1-(2-biphenylylcarbonyl)-4-methylpiperazine is a relatively simple process that can be performed in a laboratory setting.
科学研究应用
1-(2-biphenylylcarbonyl)-4-methylpiperazine has been used in various scientific research studies due to its ability to interact with different biological systems. One of the most significant applications of 1-(2-biphenylylcarbonyl)-4-methylpiperazine is in the field of neuroscience, where it has been found to modulate the activity of certain neurotransmitter receptors. 1-(2-biphenylylcarbonyl)-4-methylpiperazine has also been used in studies related to cancer research, where it has shown potential as a therapeutic agent.
属性
IUPAC Name |
(4-methylpiperazin-1-yl)-(2-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-19-11-13-20(14-12-19)18(21)17-10-6-5-9-16(17)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLWRLWRABHBQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperazin-1-yl)-(2-phenylphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

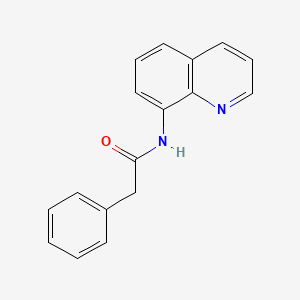
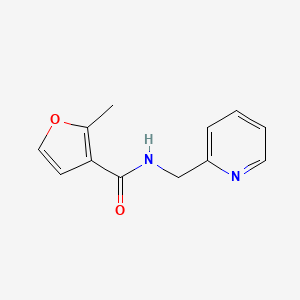
![2-benzyl-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5733107.png)
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)

![N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5733128.png)
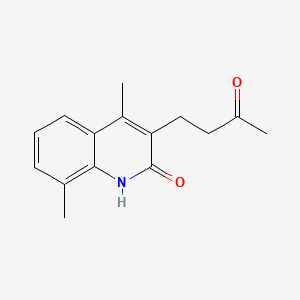
![methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5733150.png)


![3-[(difluoromethyl)thio]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B5733165.png)

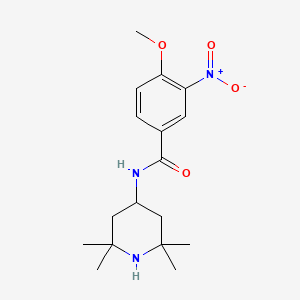
![N-[2-(4-methoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5733175.png)